molecular formula C4H8O2 B041397 Ethyl acetate-1,2-13C2 CAS No. 84508-45-2

Ethyl acetate-1,2-13C2

Cat. No.: B041397
CAS No.: 84508-45-2
M. Wt: 90.09 g/mol
InChI Key: XEKOWRVHYACXOJ-NDLBAUGKSA-N
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Description

Ethyl acetate-1,2-13C2 is a labeled compound where the carbon atoms at positions 1 and 2 are replaced with the carbon-13 isotope. This isotopic labeling makes it particularly useful in various scientific research applications, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The molecular formula of this compound is 13CH313CO2C2H5, and it has a molecular weight of 90.09 .

Mechanism of Action

Target of Action

Ethyl Acetate-1,2-13C2 is primarily used as a stable isotope labeled compound in scientific research . It does not have a specific biological target as it is not a drug or bioactive molecule. Instead, it is used as a tracer in various biochemical and pharmacological studies.

Mode of Action

As a stable isotope labeled compound, this compound does not interact with biological targets in the same way that drugs or bioactive molecules do. Instead, it is used to track and measure biological processes. The 13C label allows researchers to trace the compound’s path through biochemical pathways .

Biochemical Pathways

The specific biochemical pathways affected by this compound would depend on the context of the research. For example, it could be used to study the metabolism of ethyl acetate in the body or the environmental fate of ethyl acetate in ecological studies .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would be similar to those of regular ethyl acetate. The 13c label allows for more precise tracking and measurement of these processes .

Result of Action

The primary result of using this compound in research is the generation of precise and reliable data about the biological or environmental processes being studied. The 13C label allows for accurate tracking and quantification of the compound .

Action Environment

The action of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. These factors can affect the stability and efficacy of the compound. For example, this compound should be stored at room temperature away from light and moisture .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl acetate-1,2-13C2 can be synthesized through the esterification of acetic acid-1,2-13C2 with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation .

Chemical Reactions Analysis

Types of Reactions: Ethyl acetate-1,2-13C2 undergoes various chemical reactions, including hydrolysis, transesterification, and reduction.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce acetic acid-1,2-13C2 and ethanol.

    Transesterification: This reaction involves the exchange of the ethoxy group with another alcohol, resulting in the formation of a different ester.

    Reduction: this compound can be reduced to ethanol and acetic acid-1,2-13C2 using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Hydrolysis: Acid or base catalyst, water, reflux conditions.

    Transesterification: Alcohol, acid or base catalyst, reflux conditions.

    Reduction: Lithium aluminum hydride, dry ether, low temperature.

Major Products:

Scientific Research Applications

Ethyl acetate-1,2-13C2 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Comparison with Similar Compounds

Ethyl acetate-1,2-13C2 can be compared with other isotopically labeled compounds such as:

    Mthis compound: Similar in structure but with a methyl group instead of an ethyl group.

    Ethyl acetoacetate-1,2-13C2: Contains an additional keto group, making it useful in different types of chemical reactions.

    Ethyl cyano-13C, 15N-acetate-1,2-13C2: Contains both carbon-13 and nitrogen-15 isotopes, providing additional labeling for more complex studies.

Uniqueness: this compound is unique due to its specific labeling at the carbon-1 and carbon-2 positions, making it particularly useful for detailed structural and quantitative analysis in various scientific fields .

Properties

IUPAC Name

ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-3-6-4(2)5/h3H2,1-2H3/i2+1,4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKOWRVHYACXOJ-NDLBAUGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[13C](=O)[13CH3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40480448
Record name Ethyl acetate-1,2-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84508-45-2
Record name Ethyl acetate-1,2-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl acetate-1,2-13C2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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